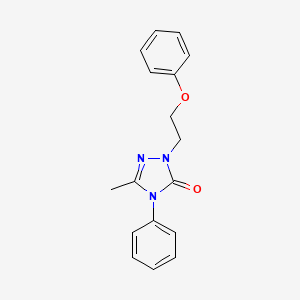

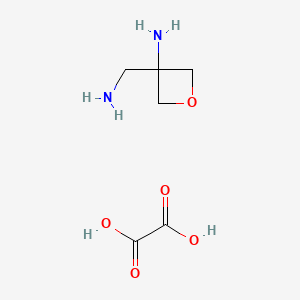

![molecular formula C16H16N6O2 B2774980 3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine CAS No. 2197854-09-2](/img/structure/B2774980.png)

3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several interesting substructures including a 1,2,3-triazole ring, a piperidine ring, an isoxazole ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and is known for its stability and unique reactivity . The piperidine ring is a common structure in many pharmaceuticals and is known for its basicity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,3-triazole rings are known to participate in a variety of reactions due to the ring’s unique electronic structure .Applications De Recherche Scientifique

Synthesis and Structural Exploration

A novel bioactive heterocycle, closely related to the requested compound, demonstrates the importance of synthesis and structural analysis. This compound was evaluated for its antiproliferative activity, and its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the compound's stability and potential bioactivity (Prasad et al., 2018).

Antimicrobial Activity

Research into pyridine derivatives, including compounds with structural similarities, has shown variable and modest antimicrobial activity against bacteria and fungi. This exploration into novel compounds aims to address the need for new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

Derivatives of similar molecular frameworks have been synthesized and evaluated for their anticonvulsant activities. The studies provide insight into the potential neurological applications of such compounds, offering a foundation for further research into their mechanisms of action and efficacy in various models (Malik & Khan, 2014).

Corrosion Inhibition

Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating the versatility of similar structures in applications beyond biomedical research. Computational chemistry studies support these findings, providing a molecular basis for the interaction of these compounds with metal surfaces (Ma et al., 2017).

Anticancer and Antimicrobial Agents

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown promising results in both anticancer and antimicrobial screenings. Such compounds, which combine oxazole, pyrazoline, and pyridine moieties, have the potential to contribute significantly to the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(14-10-15(24-20-14)12-2-1-5-17-11-12)21-8-3-13(4-9-21)22-18-6-7-19-22/h1-2,5-7,10-11,13H,3-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOVQVDAUPCBEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-dichlorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)

![ethyl 5-(2,5-dichlorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774898.png)

![N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2774899.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2774901.png)

![1-[(4-cyclohexaneamidophenyl)methyl]-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2774902.png)

![5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2774913.png)

![3-Cyclopropyl-6-(4-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2774919.png)